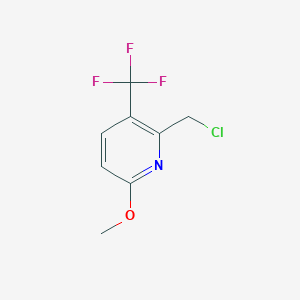

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trifluoromethylpyridines (TFMPs) are a class of compounds that contain a pyridine ring, a trifluoromethyl group, and other substituents . They are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives generally involves the reaction of a trifluoromethyl pyridine building block with a larger chlorinated counterpart . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis

The molecular structure of TFMP derivatives typically includes a pyridine ring, a trifluoromethyl group, and other substituents . The exact structure would depend on the specific TFMP derivative.Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives can vary widely depending on the specific compound and the reaction conditions . For instance, the synthesis of certain TFMP derivatives involves a condensation step .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives can vary widely depending on the specific compound. These properties are thought to be influenced by the presence of the fluorine atom and the pyridine structure .科学的研究の応用

Synthesis and Reactivity

The compound 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine and its derivatives are of significant interest in synthetic chemistry due to their utility in various organic synthesis reactions. For instance, the use of POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent facilitates the synthesis of chloromethylpyridine derivatives under mild conditions, showcasing the compound's role in synthesizing structurally complex molecules (Xia Liang, 2007). Additionally, the lithiation pathway of chloro and methoxypyridines with lithium dialkylamides highlights the compound's involvement in detailed mechanistic studies, contributing to our understanding of lithiation processes in organic synthesis (P. Gros, S. Choppin, Y. Fort, 2003).

Coordination Chemistry

In coordination chemistry, the compound serves as a precursor to complex formation. For example, the formation of Palladium(II) complexes with pincer ligands derived from bis(chloromethyl)pyridine showcases the compound's versatility in forming metal complexes with potential catalytic applications (D. Das, G. K. Rao, A. Singh, 2009). This is further evidenced by the synthesis and magnetism studies of tetranuclear lanthanide(III) complexes, where derivatives of methoxy-substituted pyridine play a crucial role in the formation of complexes with unique topologies and magnetic properties (Joydeb Goura, J. P. Walsh, F. Tuna, V. Chandrasekhar, 2014).

Material Science and Supramolecular Chemistry

The compound and its derivatives find applications in material science and supramolecular chemistry as well. The development of new synthetic methods for triarylpyridines, which possess a broad spectrum of biological and pharmaceutical properties, underscores the compound's role in the synthesis of materials with potential bioactive properties (B. Maleki, 2015). Moreover, the formation of hypervalent complexes of trifluorosilanes with pyridine and methoxypyridine through intermolecular silicon-nitrogen interactions illustrates the compound's contribution to the exploration of new bonding motifs in supramolecular chemistry (M. Nakash, Dalia Gut, Michael Goldvaser, 2005).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-14-7-3-2-5(8(10,11)12)6(4-9)13-7/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTFGWNPWVLNNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(F)(F)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2836025.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2836028.png)

![1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime](/img/structure/B2836030.png)

![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2836031.png)

![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)

![8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836039.png)

![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)